molecular formula C8H15NO3 B1609453 N-butanoylglycine ethyl ester CAS No. 90205-46-2

N-butanoylglycine ethyl ester

Cat. No.: B1609453
CAS No.: 90205-46-2
M. Wt: 173.21 g/mol
InChI Key: DEXXMKJDIKLHEN-UHFFFAOYSA-N
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Description

N-Butanoylglycine ethyl ester (hypothetical structure: ethyl 2-(butanoylamino)acetate) is an ester derivative of glycine where the amino group is substituted with a butanoyl group (CH₃CH₂CH₂CO-) and the carboxylic acid is esterified with ethanol. This compound belongs to the class of N-acylated glycine esters, which are pivotal in organic synthesis and pharmaceutical applications.

Structurally, the butanoyl group introduces a four-carbon aliphatic chain, influencing lipophilicity and solubility compared to aromatic or polar substituents. Such esters are typically synthesized via acylation of glycine ethyl ester using butanoyl chloride or through transesterification reactions, as inferred from methods described for N-benzylglycine ethyl ester . Applications likely span agrochemicals, drug intermediates, and specialty chemicals, leveraging the balance between hydrophobicity and reactivity imparted by the butanoyl moiety.

Properties

CAS No.

90205-46-2

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-(butanoylamino)acetate

InChI

InChI=1S/C8H15NO3/c1-3-5-7(10)9-6-8(11)12-4-2/h3-6H2,1-2H3,(H,9,10)

InChI Key

DEXXMKJDIKLHEN-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC(=O)OCC

Canonical SMILES

CCCC(=O)NCC(=O)OCC

sequence

G

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Condition Mechanism Products Key Factors
Acid-catalyzed Protonation → Nucleophilic attack (H₂O) → Elimination of ethanol → Deprotonation Butanoylglycine + EthanolElevated temperature (Δ), H⁺ excess
Base-promoted Nucleophilic attack (OH⁻) → Alkoxide elimination → Carboxylate formation Sodium butanoylglycinate + EthanolIrreversible due to carboxylate stability

Experimental Data :

  • Base-catalyzed saponification of glycine ethyl esters proceeds at 75–100°C with >90% conversion .

  • Acidic hydrolysis of similar esters (e.g., ethyl acetate) requires reflux in 6M HCl .

Amide Hydrolysis

The butanoyl amide bond is more resistant to hydrolysis but reacts under harsh conditions:

Condition Mechanism Products
Strong Acid (H₂SO₄, Δ) Protonation → Nucleophilic attack (H₂O) → CleavageGlycine ethyl ester + Butanoic acid
Enzymatic (e.g., proteases) Specific peptide bond cleavageGlycine + Butanoic acid derivatives

Limitations : Amide hydrolysis typically requires prolonged heating (e.g., 6–12 hr at 110°C) .

Transesterification

The ethoxy group can be replaced by other alcohols via acid catalysis:
R-OH + N-Butanoylglycine ethyl esterH⁺N-Butanoylglycine R-ester + Ethanol\text{R-OH + N-Butanoylglycine ethyl ester} \xrightarrow{\text{H⁺}} \text{N-Butanoylglycine R-ester + Ethanol}

Key Parameters :

  • Alcohol nucleophilicity (e.g., methanol > ethanol) .

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance reaction rates .

Nucleophilic Substitution at the Amide Group

The butanoyl group may undergo substitution with strong nucleophiles:

Reagent Conditions Product
Benzyl chloride Pyridine/xylene, 110°CN-Benzyl-N-butanoylglycine ethyl ester
Grignard reagents Anhydrous THF, 0°CTertiary alcohol derivatives

Mechanistic Note : Amides are poor electrophiles; substitution often requires activating agents (e.g., PCl₅) .

Condensation Reactions

The α-hydrogen adjacent to the ester carbonyl can participate in enolate-mediated reactions:

Reaction Type Conditions Product
Alkylation LDA/THF, alkyl halideAlkylated N-butanoylglycine ester
Aldol Addition NaOEt, aldehyde/ketoneβ-Hydroxy ester derivatives

Limitation : Steric hindrance from the butanoyl group may reduce reactivity compared to simpler esters .

Biochemical Interactions

  • Enzyme Inhibition : Analogous N-acylated compounds (e.g., N-octanoyl dopamine) inhibit protein disulfide isomerase (PDI) at millimolar concentrations .

  • Metabolic Stability : Ethyl esters are prone to hydrolysis by esterases in vivo, releasing bioactive carboxylic acids .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Properties: Lipophilicity: The butanoyl group enhances lipophilicity compared to polar groups (e.g., cyanoethyl) but less than aromatic substituents (benzyl, phenyl). This impacts solubility and membrane permeability in biological systems. Reactivity: The ester group in all compounds is susceptible to hydrolysis, but electron-withdrawing groups (e.g., nitrile in N-cyanoethyl) may accelerate reactivity . Thermal Stability: Aromatic derivatives (N-benzyl, N-phenyl) exhibit higher boiling points (e.g., 277°C for N-benzyl) due to stronger intermolecular forces .

Applications: N-Benzyl and N-Phenyl Derivatives: Widely used in pharmaceuticals (e.g., peptidomimetics) and agrochemicals due to aromatic stability . N-Cyanoethyl Derivatives: Utilized in polymer chemistry for crosslinking or as intermediates in heterocyclic synthesis . this compound (Hypothetical): Potential applications in prodrug design (controlled release via ester hydrolysis) or as surfactants due to balanced hydrophobicity.

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